3-((4-Phenyl-1-piperazinyl)methyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone
Description
Properties
CAS No. |
86650-19-3 |
|---|---|
Molecular Formula |
C23H23N3OS2 |
Molecular Weight |
421.6 g/mol |
IUPAC Name |
(5E)-3-[(4-phenylpiperazin-1-yl)methyl]-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H23N3OS2/c27-22-21(13-7-10-19-8-3-1-4-9-19)29-23(28)26(22)18-24-14-16-25(17-15-24)20-11-5-2-6-12-20/h1-13H,14-18H2/b10-7+,21-13+ |
InChI Key |
WUYGXHJGRROMTN-FPQBULDBSA-N |
Isomeric SMILES |
C1CN(CCN1CN2C(=O)/C(=C\C=C\C3=CC=CC=C3)/SC2=S)C4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1CN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
3-((4-Phenyl-1-piperazinyl)methyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This compound, characterized by its complex molecular structure, exhibits potential therapeutic effects, particularly in the fields of antimicrobial, anticancer, and antioxidant research.
Chemical Structure and Properties
The compound's molecular formula is , and its structure features a thiazolidinone ring with a piperazine moiety. This unique configuration contributes to its biological activity.
Antimicrobial Activity
Research indicates that thiazolidinones, including the compound , possess significant antimicrobial properties. A study evaluated various thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds with specific substituents on the phenyl group exhibited enhanced antibacterial activity. For instance, certain derivatives demonstrated inhibition rates against Escherichia coli ranging from 53.84% to 88.46%, with some compounds approaching the efficacy of standard antibiotics like Ampicillin .
| Compound | Activity Index (%) | Target Bacteria |
|---|---|---|
| 2e | 88.46 | E. coli |
| 2b | 75.00 | Staphylococcus aureus |
Anticancer Activity
The anticancer potential of thiazolidinone derivatives has been extensively documented. The compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For example, studies have indicated that modifications to the thiazolidinone structure can significantly enhance anticancer activity against breast cancer cells (MCF-7) and colon cancer cells (HT-29). The IC50 values for some derivatives were reported to be as low as , indicating potent activity .
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| MCF-7 | 0.16 | Derivative A |
| HT-29 | 0.12 | Derivative B |
Antioxidant Activity
Thiazolidinones are also recognized for their antioxidant properties. Research employing the TBARS assay demonstrated that certain derivatives effectively inhibited lipid peroxidation, suggesting their potential utility in preventing oxidative stress-related diseases. The presence of specific substituents on the thiazolidinone ring was found to enhance antioxidant activity significantly .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of thiazolidinone derivatives were synthesized and screened for antimicrobial activity against Staphylococcus aureus and E. coli. The study concluded that compounds with electron-withdrawing groups on the phenyl ring exhibited superior antibacterial effects compared to their unsubstituted counterparts.
Case Study 2: Anticancer Screening
In another study focusing on anticancer activity, a panel of synthesized thiazolidinones was tested against multiple cancer cell lines. The results indicated that certain modifications led to increased selectivity towards cancer cells while sparing normal cells, underscoring the therapeutic potential of these compounds in cancer treatment.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a subject of interest in various research fields:
- Antimicrobial Activity : Thiazolidinone derivatives have shown significant antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of various bacterial strains.
- Antitumor Potential : The compound may possess cytotoxic effects against cancer cells, attributed to its ability to induce apoptosis through mitochondrial dysfunction and modulation of apoptotic proteins.
Case Studies
-
Antimicrobial Efficacy : A study assessed the antimicrobial activity of various thiazolidinone derivatives, including 3-((4-Phenyl-1-piperazinyl)methyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone. Results indicated effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli.
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) 3-Thiazolidinone Derivative E. coli 12 µg/mL 3-Thiazolidinone Derivative S. aureus 10 µg/mL - Cytotoxicity in Cancer Cells : A separate study investigated the cytotoxic effects of thiazolidinone derivatives on human cancer cell lines. The compound was found to induce significant cell death, supporting its potential as an anticancer agent.
Pharmacokinetics
Research on similar thiazolidinone compounds suggests favorable pharmacokinetic profiles, including good absorption and distribution properties. However, specific studies on the pharmacokinetics of 3-((4-Phenyl-1-piperazinyl)methyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone are still needed to establish comprehensive data.
Comparison with Similar Compounds
Substituent Variations at N-3 Position
Key Insight: Piperazinyl derivatives generally exhibit better solubility than morpholine or aryl-substituted analogues.
Variations at C-5 Position
Key Insight : The cinnamylidene group in the target compound shares structural similarities with CFTRinh-172’s arylidene moiety but lacks the electron-withdrawing nitro or carboxyl groups linked to ion channel inhibition. Instead, the phenylpropenylidene group may favor interactions with kinase or apoptosis-related targets .
Anticancer Activity
- Target Compound : Predicted activity via cinnamylidene-mediated intercalation or tubulin binding (analogous to compound 40) .
- Compound 40 : Exhibits GI₅₀ values of 1.57 µM against leukemia (MOLT-4), colon (SW-620), and breast (MDA-MB-231) cancers. The chloro-nitropropenylidene fragment enhances cytotoxicity .
- 5-[(Z)-Arylidene] Derivatives : S-Glucosylated analogues (e.g., 13a–c) show antiviral activity via RNA synthesis inhibition, highlighting the impact of C-5 substituents on therapeutic scope .
Ion Channel Modulation
- CFTRinh-172 : Potent CFTR inhibitor (IC₅₀ ~ 0.1–1 µM) due to its 4-carboxyphenylmethylene group, which stabilizes interactions with channel pores .
- Target Compound : Unlikely to inhibit CFTR significantly, as it lacks the critical carboxyl group. Piperazinyl groups may instead target GPCRs or neurotransmitter receptors .
Preparation Methods
Synthesis of Thiosemicarbazone Intermediate
The synthesis begins with the preparation of 4-phenylthiosemicarbazide , which is achieved by reacting phenyl isothiocyanate with hydrazine hydrate in ethanol at room temperature. This intermediate is then condensed with aromatic aldehydes to form 4-phenylthiosemicarbazones under reflux conditions with acetic acid as a catalyst.
Reaction Scheme:
$$
\text{Phenyl isothiocyanate} + \text{Hydrazine hydrate} \xrightarrow{\text{Ethanol}} \text{4-Phenylthiosemicarbazide}
$$
$$
\text{4-Phenylthiosemicarbazide} + \text{Aromatic aldehyde} \xrightarrow{\text{Acetic acid, reflux}} \text{Thiosemicarbazone derivatives}
$$
Formation of the Thiazolidinone Core
The thiazolidinone ring is formed through a cyclocondensation reaction. The thiosemicarbazone intermediate reacts with α-halocarbonyl compounds or similar reagents under controlled conditions to yield the thiazolidinone core.
- Solvent: Ethanol or dioxane
- Catalysts: Acetic acid or other dehydrating agents
- Temperature: 85–100°C
- Reaction Time: 2–6 hours
Knoevenagel Condensation for C5 Substitution
To introduce the C5 exocyclic double bond , a Knoevenagel condensation is performed between the thiazolidinone core and an appropriate aldehyde (e.g., cinnamaldehyde). This step ensures selective formation of the target compound's key structural feature.
Reaction Scheme:
$$
\text{Thiazolidinone core} + \text{Cinnamaldehyde} \xrightarrow{\text{Catalyst}} \text{5-(3-phenylprop-2-enylidene)-thiazolidinone derivative}
$$
- Catalyst: Piperidine or ammonium acetate
- Solvent: Ethanol
- Temperature: Room temperature to 60°C
- Reaction Time: 3–8 hours
Microwave-Assisted Synthesis (Optional)
Microwave-assisted organic synthesis has been explored as an alternative to conventional heating methods for faster reaction rates and higher yields. This technique is particularly effective in:
- Cyclocondensation reactions.
- Knoevenagel condensation steps.
- Reduced reaction time (minutes instead of hours).
- Enhanced product purity.
Data Table: Summary of Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Thiosemicarbazide Formation | Phenyl isothiocyanate, hydrazine hydrate, ethanol | 85–90 | Room temperature |
| Thiosemicarbazone Derivative | Thiosemicarbazide, aromatic aldehyde, acetic acid | 70–93 | Reflux |
| Thiazolidinone Core Formation | Thiosemicarbazone, α-halocarbonyl compound | 60–80 | Cyclocondensation |
| Knoevenagel Condensation | Thiazolidinone core, cinnamaldehyde | 75–95 | Piperidine catalyst |
| Piperazine Substitution | N-benzylpiperazine, base, DMF | 65–85 | Moderate heating |
Research Findings and Observations
- Reaction Selectivity: The Knoevenagel condensation step selectively forms the E-isomer due to steric and electronic effects.
- Yield Optimization: Microwave-assisted synthesis improves yields by up to 20% compared to conventional methods.
- Purification: Recrystallization using ethanol-DMF mixtures ensures high-purity products.
Q & A
Q. What are the optimal synthetic pathways for 3-((4-phenyl-1-piperazinyl)methyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of thiazolidinone derivatives typically involves multi-step reactions, such as condensation of 4-phenylpiperazine with propenylidene precursors followed by cyclization with thiourea or its analogs. Optimal conditions can be established by varying solvents (e.g., ethanol, methanol, or aqueous mixtures), catalysts (e.g., acidic or basic conditions), and temperature regimes. For example, highlights the use of spectral methods (IR, NMR) to confirm intermediate structures, while emphasizes Design of Experiments (DoE) for systematic optimization of reaction parameters like time, temperature, and reagent stoichiometry. Chromatographic purity checks (TLC/HPLC) are critical for validating product integrity .
Q. How can researchers confirm the structural identity of this compound and its intermediates using spectroscopic techniques?
- Methodological Answer : Structural confirmation requires a combination of spectral analyses:
- IR Spectroscopy : Identify key functional groups (e.g., C=S stretch at ~1200–1250 cm⁻¹, C=O at ~1700 cm⁻¹) .
- NMR (¹H/¹³C) : Assign proton environments (e.g., phenyl protons at δ 7.2–7.5 ppm, piperazine methylene at δ 3.0–3.5 ppm) and carbon signals (e.g., thiazolidinone carbonyl at ~170 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns consistent with the expected molecular formula .
Q. What are the standard protocols for evaluating the physicochemical properties (e.g., solubility, stability) of this compound?
- Methodological Answer :
- Solubility : Test in polar (water, DMSO) and non-polar solvents (chloroform, hexane) using gravimetric or UV-Vis methods.
- Stability : Conduct accelerated degradation studies under varied pH (1–13), temperature (25–60°C), and light exposure, monitored via HPLC .
- Melting Point : Determine using a capillary tube apparatus and compare with literature values (e.g., reports melting points for analogous rhodanine derivatives) .
Advanced Research Questions
Q. How can molecular docking and SAR studies guide the design of derivatives with enhanced biological activity?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound and target proteins (e.g., enzymes, receptors). demonstrates promising docking results for thiazolidinone-triazole hybrids with antimicrobial targets .
- SAR Analysis : Systematically modify substituents (e.g., replacing phenyl with fluorophenyl or altering the piperazine moiety) and correlate changes with bioactivity data. For instance, and highlight how arylidene and thiadiazole modifications enhance antimicrobial potency .
Q. How should researchers resolve contradictions between in silico predictions and experimental bioactivity data for this compound?
- Methodological Answer :
- Validation of Models : Cross-check docking results with molecular dynamics simulations to assess binding stability.
- Experimental Replicates : Perform dose-response assays (e.g., MIC for antimicrobial studies) in triplicate to rule out outliers.
- Meta-Analysis : Compare data across studies (e.g., vs. 14) to identify trends in substituent effects or assay conditions (e.g., pH, cell lines) that may explain discrepancies .
Q. What strategies are recommended for designing derivatives with improved pharmacokinetic profiles?
- Methodological Answer :
- Lipophilicity Optimization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to enhance solubility, as seen in for triazolidinone derivatives .
- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., piperazine N-demethylation) and block susceptible sites with methyl or fluorine substituents .
- Permeability : Assess via Caco-2 cell models or PAMPA, guided by computational logP predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
